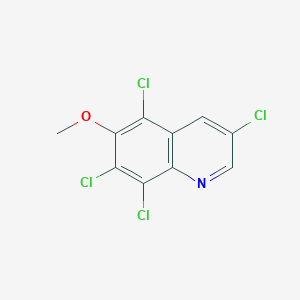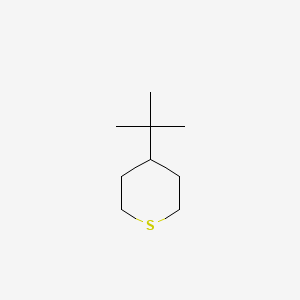
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is a chemical compound known for its applications in various scientific fields. It is a derivative of acridine, a heterocyclic organic compound, and is often used in research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride typically involves the reaction of acridine derivatives with methylating agents. One common method involves the methylation of acridine-3,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where acridine-3,6-diamine is reacted with methylating agents in a controlled environment. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of acridine-3,6-dione derivatives.
Reduction: Formation of partially reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in cell staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it intercalates into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, leading to cell death. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
3,6-Diaminoacridine: Similar structure but lacks the methyl groups.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride is unique due to its specific methylation pattern, which enhances its solubility and fluorescence properties compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity.
Propiedades
Número CAS |
6323-39-3 |
|---|---|
Fórmula molecular |
C17H20ClN3 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
3-N,6-N,2,7-tetramethylacridine-3,6-diamine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-10-5-12-7-13-6-11(2)15(19-4)9-17(13)20-16(12)8-14(10)18-3;/h5-9,18-19H,1-4H3;1H |
Clave InChI |
CFKKFOIRBVHDTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=C(C(=C3)C)NC)N=C2C=C1NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


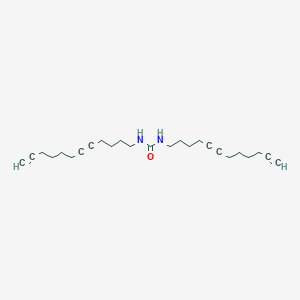

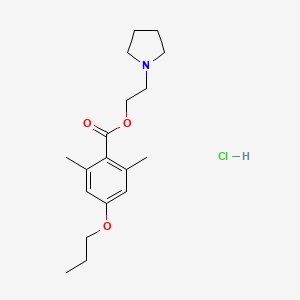
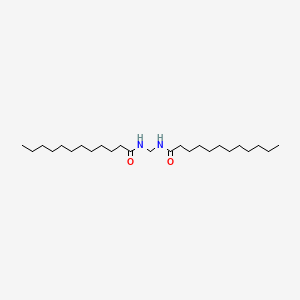
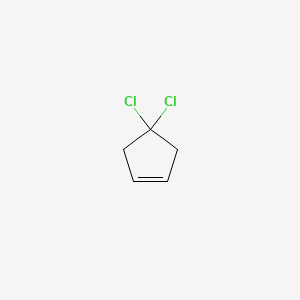
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
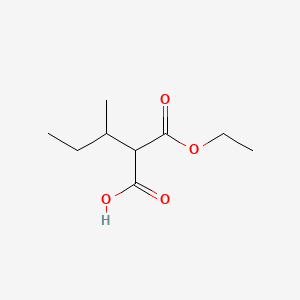
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
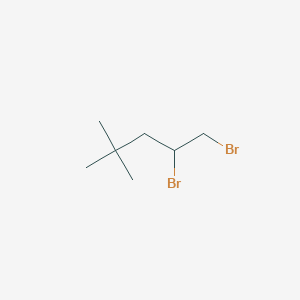
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
